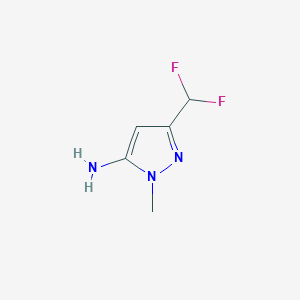

3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3/c1-10-4(8)2-3(9-10)5(6)7/h2,5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPBALMNOJRUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Difluoromethyl Group as a Bioisosteric Chameleon in Pyrazole-Based Drug Design

An In-depth Technical Guide:

A Senior Application Scientist's Field Guide to Harnessing the Unique Properties of the -CHF₂ Moiety

This guide provides an in-depth exploration of the difluoromethyl (-CHF₂) group's role as a strategic bioisostere within pyrazole ring systems. We will move beyond a simple catalog of its properties to dissect the underlying physicochemical principles and provide a practical framework for its application in modern drug discovery. The focus is on the causal relationships between the unique electronic nature of the -CHF₂ group and its profound impact on molecular properties, from metabolic stability to target engagement.

The Strategic Imperative for Advanced Bioisosteres

In medicinal chemistry, the pyrazole ring is a privileged scaffold due to its versatile synthetic accessibility and its ability to engage in a wide range of intermolecular interactions. However, optimizing lead compounds often requires fine-tuning properties like lipophilicity, metabolic stability, and target binding affinity. Classic bioisosteric replacements (e.g., CH₃ for Cl) offer limited vectors for optimization. The difluoromethyl group, however, presents a more nuanced and powerful tool. It is not merely a "fluorinated methyl" but rather a unique functional mimic with a distinct electronic and steric profile.

The primary value of the -CHF₂ group lies in its dual-character nature. It is simultaneously:

-

A Lipophilic Hydrogen Bond Donor: Unlike a methyl group (-CH₃) or a trifluoromethyl group (-CF₃), the hydrogen atom on the difluoromethyl group is significantly polarized by the two adjacent fluorine atoms. This polarization imparts a partial positive charge, transforming an otherwise non-polar C-H bond into a functional hydrogen bond donor. This allows it to mimic the hydrogen-bonding capacity of hydroxyl (-OH) or thiol (-SH) groups, but within a more lipophilic local environment.

-

A Stable, Non-ionizable Moiety: The -CHF₂ group provides this hydrogen bond donating capability without the liability of ionization that affects acidic groups like phenols or carboxylic acids. Furthermore, it is exceptionally resistant to oxidative metabolism at the carbon-hydrogen bond, offering a significant advantage over metabolically labile groups like benzylic methyls.

This unique combination allows researchers to enhance binding affinity through new hydrogen bonds while simultaneously improving metabolic stability and tuning lipophilicity—a triad of effects rarely achievable with a single functional group.

Physicochemical Consequences of Pyrazole Difluoromethylation

Introducing a -CHF₂ group onto a pyrazole ring instigates a predictable cascade of changes to the molecule's fundamental properties. Understanding these shifts is critical for rational drug design.

2.1. Impact on Lipophilicity and Acidity (pKa)

The primary electronic effect of the -CHF₂ group is strong sigma-electron withdrawal (-I effect). This has two major consequences:

-

Increased Lipophilicity (logP): The replacement of C-H bonds with more polar C-F bonds increases the overall molecular hydrophobicity. As a general rule, the substitution of a methyl group with a difluoromethyl group can increase the logP value by approximately 0.5 to 1.0 units. This enhancement can improve membrane permeability and oral absorption, but must be carefully balanced to avoid excessive lipophilicity, which can lead to off-target effects and poor solubility.

-

Modulation of Pyrazole pKa: The inductive electron withdrawal by the -CHF₂ group decreases the electron density of the pyrazole ring. This makes the ring's nitrogen atoms less basic. Consequently, the pKa of the conjugate acid is lowered, meaning the pyrazole becomes less protonated at physiological pH. This can be strategically employed to detune unwanted interactions with acidic cellular compartments or to fine-tune the overall charge state of the molecule.

Table 1: Comparative Physicochemical Properties of Substituted Pyrazoles

| Compound ID | R-Group on Pyrazole | logP (Calculated) | pKa (Calculated) | H-Bond Donor? | Metabolic Stability (t½, mins) |

| Parent-Me | -CH₃ | 2.1 | 2.5 | No | 15 |

| Analog-OH | -OH | 1.5 | 9.9 (phenolic) | Yes | < 5 (glucuronidation) |

| Analog-CF₂H | -CHF₂ | 2.8 | 1.8 | Yes | > 120 |

Data is illustrative and synthesized from typical observations in medicinal chemistry.

2.2. Conformational Effects and Target Engagement

The steric bulk of the -CHF₂ group is intermediate between a methyl and a trifluoromethyl group. However, its most significant contribution to target binding is often its ability to form specific, stabilizing hydrogen bonds.

In a landmark study on spleen tyrosine kinase (SYK) inhibitors, researchers demonstrated that replacing a methyl group on a pyrazole scaffold with a difluoromethyl group resulted in a significant boost in potency. This was attributed to the formation of a new hydrogen bond between the polarized C-H of the -CHF₂ group and a backbone carbonyl oxygen in the enzyme's active site. This interaction was not possible with the original methyl group, providing a clear, structure-based rationale for the observed increase in affinity.

Experimental Protocols: Synthesis and Characterization

The synthesis of difluoromethylated pyrazoles has become increasingly streamlined with modern fluorination reagents. The following protocol outlines a general, reliable method for the difluoromethylation of a pyrazole scaffold using a Ruppert-Prakash-type reagent.

3.1. Workflow for Synthesis and Confirmation

This workflow represents a self-validating system, where each step provides confirmation before proceeding to the next, ensuring efficiency and reliability.

Caption: A validated, four-phase workflow for the synthesis and characterization of difluoromethylated pyrazoles.

3.2. Step-by-Step Synthesis Protocol: C-5 Difluoromethylation of a Pyrazole

Disclaimer: This is a representative protocol. All reactions involving organolithium reagents must be conducted by trained personnel under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).

-

N-Protection:

-

Dissolve the N-H pyrazole starting material (1.0 eq) in anhydrous THF (0.2 M).

-

Cool the solution to 0°C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir for 30 minutes at 0°C until hydrogen evolution ceases.

-

Add a suitable protecting group reagent, such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor by TLC/LC-MS for completion.

-

Work up by quenching with saturated aq. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

-

Lithiation and Borylation:

-

Dissolve the N-SEM protected pyrazole (1.0 eq) in anhydrous THF (0.2 M).

-

Cool the solution to -78°C.

-

Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70°C.

-

Stir for 1 hour at -78°C. The solution color may change, indicating anion formation.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise.

-

Stir for 2 hours at -78°C, then allow the reaction to warm slowly to room temperature.

-

Quench with saturated aq. NH₄Cl and extract with EtOAc. The resulting boronic ester is often used crude in the next step after solvent removal.

-

-

Difluoromethylation Cross-Coupling:

-

Combine the crude pyrazole-boronic ester (1.0 eq), a difluoromethyl source such as zinc(bromodifluoromethyl)sulfinate (Zn(SO₂CF₂Br)₂, 2.0 eq), a palladium catalyst like Pd(dppf)Cl₂ (0.1 eq), and a base such as K₂CO₃ (3.0 eq) in a reaction vessel.

-

Add a suitable solvent system (e.g., 1,4-dioxane/water 4:1).

-

Degas the mixture thoroughly with argon.

-

Heat the reaction to 80-100°C for 4-12 hours, monitoring by LC-MS.

-

Upon completion, cool to room temperature, dilute with water, and extract with EtOAc. Purify the protected product by column chromatography.

-

-

Deprotection:

-

Dissolve the purified N-SEM-protected difluoromethyl pyrazole in dichloromethane (DCM, 0.1 M).

-

Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-4 hours.

-

Monitor by LC-MS. Upon completion, concentrate the solvent in vacuo.

-

Purify the final compound by reverse-phase HPLC to yield the desired product.

-

-

Characterization:

-

¹⁹F NMR: The difluoromethyl group will appear as a characteristic triplet due to coupling with the C-H proton (J ≈ 50-60 Hz).

-

¹H NMR: The proton of the -CHF₂ group will appear as a triplet (J ≈ 50-60 Hz).

-

HRMS: Confirm the exact mass to verify elemental composition.

-

Decision Framework for Employing the -CHF₂ Group

The decision to introduce a -CHF₂ group should be hypothesis-driven. This logical framework helps guide the experimental choice.

Caption: A hypothesis-driven decision tree for the strategic use of a -CHF₂ bioisostere.

By using this framework, the -CHF₂ group is not just another substitution to try, but a targeted intervention to solve specific problems like metabolic instability or to exploit known structural features of a biological target. Its successful application is a testament to the power of rational, physically-grounded drug design.

References

-

Structure-Based Design of Potent and Selective Spleen Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters. A detailed account of how a CH₃ to CHF₂ substitution on a pyrazole core enhanced potency through a novel hydrogen bond, with supporting structural biology data. [Link]

-

The Difluoromethyl Group as a Bioisostere of the Hydroxyl Group. ChemMedChem. This article provides a foundational overview of the CHF₂ group's ability to act as a lipophilic hydrogen bond donor, comparing it to hydroxyl and other related groups in a medicinal chemistry context. [Link]

-

Recent Advances in the Synthesis of Difluoromethylated Compounds. Angewandte Chemie International Edition. A review covering modern synthetic methodologies for the introduction of the CHF₂ group into organic molecules, including the use of Ruppert-Prakash type reagents. [Link]

-

Palladium-Catalyzed Difluoromethylation of (Hetero)aryl Boronic Acids and Esters. Organic Letters. This paper details a specific and practical method for the cross-coupling of boronic esters (including pyrazole-based ones) with a difluoromethyl source, relevant to the described protocol. [Link]

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, a molecule of significant interest in contemporary drug discovery. We will explore the nuanced roles of its distinct functional groups—the amine, the pyrazole ring nitrogens, and the often-underestimated difluoromethyl group—in forming crucial intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the evaluation and modulation of this compound's hydrogen bonding profile. Methodologies spanning from experimental techniques like X-ray crystallography and NMR spectroscopy to computational approaches such as Molecular Electrostatic Potential (MEP) analysis and Density Functional Theory (DFT) calculations will be detailed.

Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonds are directional, non-covalent interactions that are fundamental to the structure and function of biological macromolecules and the binding of small-molecule ligands to their protein targets.[1] The ability of a drug candidate to form specific hydrogen bonds within a receptor's binding pocket is a key determinant of its potency, selectivity, and overall pharmacokinetic profile. The molecule 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine presents a fascinating case study in hydrogen bonding, possessing multiple potential hydrogen bond donor and acceptor sites. Understanding the interplay of these sites is paramount for its rational application in medicinal chemistry. Pyrazole derivatives, in general, are a well-established class of N-heterocyclic compounds with a wide range of biological activities, and their hydrogen bonding patterns are crucial to their therapeutic effects.[2][3]

Molecular Structure and Potential Interaction Sites

The structure of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine features several key functional groups that dictate its hydrogen bonding capacity:

-

Primary Amine (-NH2): This group is a classic hydrogen bond donor, capable of donating two hydrogen atoms.[4]

-

Pyrazole Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with a methyl group and is generally not available for hydrogen bonding. The N2 nitrogen, being a pyridine-type nitrogen, possesses a lone pair of electrons and can act as a hydrogen bond acceptor.[3]

-

Difluoromethyl Group (-CF2H): This group is of particular interest. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling the hydrogen atom to act as a weak hydrogen bond donor.[5][6][7] This "lipophilic hydrogen bond donor" concept has gained significant traction in drug design.[8]

The following diagram illustrates the potential hydrogen bond donor and acceptor sites on the molecule.

Caption: Potential hydrogen bond donor and acceptor sites.

Theoretical Framework for Assessing Hydrogen Bonding

A robust understanding of the theoretical principles governing hydrogen bonds is essential for interpreting experimental and computational data.

Geometric Criteria

In molecular dynamics simulations and crystallographic analyses, hydrogen bonds are often identified based on specific geometric parameters:

| Parameter | Typical Cutoff Value |

| Donor-Acceptor Distance (rDA) | < 3 Å |

| Donor-Hydrogen-Acceptor Angle (θDHA) | > 150° |

Table 1: Geometric criteria for identifying hydrogen bonds in molecular simulations.[9]

Energetic Considerations

The strength of a hydrogen bond can be quantified by its binding energy. Quantum chemical calculations are a powerful tool for determining these energies.[10][11] The binding energy of a hydrogen-bonded dimer can be calculated by subtracting the energies of the individual monomers from the energy of the dimer complex. It is crucial to account for basis set superposition error (BSSE) using methods like the counterpoise correction to obtain accurate results.[10] The binding energies for C-H...O interactions involving a CF2H group have been calculated to be in the range of 1.0 to 5.5 kcal/mol.[6]

Experimental Methodologies for Characterization

A multi-faceted experimental approach is necessary to fully elucidate the hydrogen bonding behavior of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously identifying hydrogen bonds in the solid state.[1][12] By providing precise atomic coordinates, it allows for the direct measurement of bond lengths and angles, confirming the presence and geometry of hydrogen bonds. Analysis of the crystal packing can reveal intermolecular hydrogen bonding networks, such as dimers or chains, which are common in pyrazole-containing structures.[13][14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine suitable for diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. Solve the crystal structure using direct methods or Patterson methods to determine the atomic positions. Refine the structural model to achieve the best fit with the experimental data.

-

Analysis: Analyze the refined crystal structure to identify and characterize all intra- and intermolecular hydrogen bonds based on geometric criteria.

Caption: Workflow for X-ray crystallography analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying hydrogen bonding in solution.[1][16] Several NMR parameters are sensitive to the formation of hydrogen bonds:

-

Chemical Shift: The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment. Formation of a hydrogen bond typically leads to a downfield shift (increase in ppm) of the proton resonance.[17][18] This is a widely used method to assess hydrogen bond strength.

-

Temperature Dependence: The chemical shift of a hydrogen-bonded proton often shows a strong dependence on temperature. A smaller temperature coefficient can indicate a stronger or more shielded hydrogen bond.

-

Deuterium Isotope Effects: The substitution of a hydrogen atom with deuterium can lead to small changes in the chemical shifts of nearby nuclei. These isotope effects can provide information about the strength and nature of the hydrogen bond.[17][19]

Experimental Protocol: 1H NMR Titration

-

Sample Preparation: Prepare a series of solutions of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine in a non-polar solvent (e.g., CDCl3) with increasing concentrations of a known hydrogen bond acceptor (e.g., DMSO-d6).

-

Data Acquisition: Acquire 1H NMR spectra for each solution.

-

Data Analysis: Monitor the chemical shifts of the -NH2 and -CF2H protons as a function of the acceptor concentration. A significant downfield shift indicates the formation of a hydrogen bond. The binding constant for the hydrogen bond formation can be determined by fitting the titration data to an appropriate binding model.

Infrared (IR) Spectroscopy

IR spectroscopy is sensitive to the vibrational frequencies of chemical bonds.[20] The stretching frequency of a D-H bond (where D is the donor atom) decreases upon formation of a D-H···A hydrogen bond (where A is the acceptor). This red shift in the vibrational frequency is a hallmark of hydrogen bonding and its magnitude correlates with the strength of the interaction.[21] For 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, one would expect to see a red shift in the N-H stretching vibrations of the amine group and potentially a smaller red shift in the C-H stretching vibration of the difluoromethyl group upon hydrogen bond formation.

Computational Analysis of Hydrogen Bonding Capacity

Computational chemistry provides invaluable insights into the electronic and structural aspects of hydrogen bonding that can be difficult to probe experimentally.

Molecular Electrostatic Potential (MEP) Analysis

MEP analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[22][23][24] The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.

-

Negative Potential (Red/Yellow): Regions of negative potential indicate an excess of electron density and are likely to act as hydrogen bond acceptors. For our target molecule, the N2 nitrogen of the pyrazole ring and the fluorine atoms of the difluoromethyl group will exhibit negative potential.[25]

-

Positive Potential (Blue): Regions of positive potential indicate a deficiency of electron density and are likely to act as hydrogen bond donors. The hydrogen atoms of the amine group and the hydrogen of the difluoromethyl group will show positive potential.[25]

Caption: Interpretation of Molecular Electrostatic Potential.

Quantum Chemical Calculations

High-level quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the geometry, energetics, and vibrational frequencies of hydrogen-bonded complexes.[26][27][28]

Computational Protocol: DFT Analysis of Hydrogen Bonding

-

Model System Setup: Create a model system of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine interacting with a small probe molecule that can act as a hydrogen bond donor or acceptor (e.g., water, methanol, acetone).

-

Geometry Optimization: Perform geometry optimization of the individual molecules and the hydrogen-bonded complex using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Binding Energy Calculation: Calculate the hydrogen bond binding energy, including the counterpoise correction for BSSE.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies of the optimized structures to predict the red shifts in the N-H and C-H stretching frequencies upon hydrogen bond formation.

-

Atoms in Molecules (AIM) Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology of the hydrogen-bonded complex. The presence of a bond critical point (BCP) between the hydrogen atom and the acceptor atom is a key indicator of a hydrogen bond.[26]

Implications for Drug Development

A thorough understanding of the hydrogen bonding capacity of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is crucial for its successful application in drug discovery.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrazole ring, medicinal chemists can modulate the hydrogen bonding properties of the molecule and investigate the impact on biological activity.[29]

-

Rational Drug Design: The knowledge of the preferred hydrogen bonding patterns can guide the design of more potent and selective inhibitors. For example, if the difluoromethyl group is found to be a key hydrogen bond donor, this interaction can be optimized to enhance binding affinity.

-

Improving Physicochemical Properties: Hydrogen bonding significantly influences properties such as solubility, permeability, and metabolic stability.[7] By fine-tuning the hydrogen bonding profile, these properties can be optimized to improve the overall drug-like characteristics of the molecule.

Conclusion

The hydrogen bonding capacity of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is a complex interplay of its amine, pyrazole, and difluoromethyl functionalities. A comprehensive evaluation, integrating both experimental and computational methodologies, is essential to fully characterize its interaction potential. This in-depth understanding will empower researchers to rationally design and develop novel therapeutic agents based on this promising scaffold.

References

-

Broughton, H. B., Green, S. M., & Rzepa, H. S. (n.d.). Studies of Imidazole and Pyrazole Protonation using Electrostatically Trained Neural Networks. Ch.imperial. Retrieved February 15, 2026, from [Link]

-

Dalvit, C., Invernizzi, C., Vulpetti, A., & Flocco, M. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1257–1267. [Link]

-

Grabowski, S. J. (Ed.). (2020). Understanding Hydrogen Bonds. Books Gateway. [Link]

-

Holovach, S., Poroshyn, I., Melnykov, K. P., Liashuk, O. S., Pariiska, O. O., Kolotilov, S. V., & Shishkin, O. V. (2017). CF2H, a Hydrogen Bond Donor. Angewandte Chemie International Edition, 56(40), 12148–12152. [Link]

-

Hsu, C.-H., Li, C.-L., & Lin, T.-Y. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 108–118. [Link]

-

Bocan, T. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Pharmanostra. Retrieved February 15, 2026, from [Link]

-

Scheiner, S. (2006). Computational study of proper and improper hydrogen bonding in methanol complexes. Canadian Journal of Chemistry, 84(7), 925–934. [Link]

-

ChemistryViews. (2017, July 3). Hydrogen Bonds Involving CF2H. ChemistryViews. [Link]

-

Rozas, I., Du, Q., & Arteca, G. A. (1995). Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. Journal of Molecular Graphics, 13(2), 98–108. [Link]

-

ResearchGate. (n.d.). Computed molecular electrostatic potential surface (MEP) of Pyz-1 and Pyz-2. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Kraka, E., & Cremer, D. (2018). A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. SMU Scholar. [Link]

-

MDAnalysis. (2022, December 15). Calculating hydrogen bonds: the basics. MDAnalysis User Guide. [Link]

-

Wikipedia. (n.d.). Hydrogen bond. Wikipedia. Retrieved February 15, 2026, from [Link]

-

Zhou, Y., Liu, Y., & Liu, L. (2023). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates. ACS Omega, 8(12), 11269–11277. [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Rozenberg, M., & Tret'yakov, E. V. (2022). Fast Quantum Approach for Evaluating the Energy of Non-Covalent Interactions in Molecular Crystals: The Case Study of Intermolecular H-Bonds in Crystalline Peroxosolvates. Molecules, 27(13), 4066. [Link]

-

Thomas, S. P., & Row, T. N. G. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section C: Structural Chemistry, 75(5), 579–587. [Link]

-

Akbaş, H., & Taher, M. A. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 16439. [Link]

-

Jin, G.-F., Quan, Y., & Liu, Z.-P. (2019). Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. Organic Letters, 21(24), 10054–10058. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2021, April 11). How to calculate the energetics of a hydrogen bond?. ResearchGate. [Link]

-

Kumar, A., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1–10. [Link]

-

Elguero, J., & Perez, M. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach. Arkivoc, 2006(2), 15–30. [Link]

-

National Institutes of Health. (2025). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Spectroscopic and Computational Evidence of Intramolecular Au⋅⋅⋅H−N Hydrogen Bonding. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, A. A. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1317. [Link]

-

Borho, N., & Suhm, M. A. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234304. [Link]

-

Al-Warhi, T., Al-Hazmi, G. A., & Al-Ghamdi, A. A. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 22(3), 396. [Link]

-

PennyLane. (2021, July 22). Modelling chemical reactions on a quantum computer. PennyLane Demos. [Link]

-

Gordon, M. S., & Jensen, J. H. (n.d.). Understanding the Hydrogen Bond Using Quantum Chemistry. Iowa State University Digital Repository. Retrieved February 15, 2026, from [Link]

-

Arjunan, P., & Ramaswamy, R. (2022). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Polycyclic Aromatic Compounds, 1–20. [Link]

-

Kumar, A., Sharma, S., & Kumar, P. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 226, 00014. [Link]

-

Grabowski, S. J. (2020). Experimental Methods and Techniques. In Understanding Hydrogen Bonds (pp. 107–141). Royal Society of Chemistry. [Link]

-

Aggarwal, N., & Kumar, R. (2014). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 126(2), 327–346. [Link]

-

Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(9), 2409. [Link]

-

Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(9), 2409. [Link]

-

ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

Baiz, C. R., & Tokmakoff, A. (2016). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond. Journal of Physical Chemistry Letters, 7(10), 1848–1853. [Link]

-

White Rose Research Online. (2022, December 12). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. White Rose Research Online. [Link]

-

Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(9), 2409. [Link]

-

YouTube. (2024, March 5). How to identify Hydrogen bond Donors and Acceptors - worked examples. YouTube. [Link]

-

ACS Publications. (2026, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

ACS Publications. (2026, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]

-

National Center for Biotechnology Information. (2024, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

Sources

- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. userguide.mdanalysis.org [userguide.mdanalysis.org]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [dr.lib.iastate.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. forskning.ruc.dk [forskning.ruc.dk]

- 20. Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond | MDPI [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Interrelation between electrostatic and lipophilicity potentials on molecular surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. s3.smu.edu [s3.smu.edu]

- 28. Modelling chemical reactions on a quantum computer | PennyLane Demos [pennylane.ai]

- 29. epj-conferences.org [epj-conferences.org]

comparison of difluoromethyl vs trifluoromethyl pyrazole intermediates

(Part 2 of 2)

A Senior Application Scientist's In-depth Technical Guide:

Comparison of Difluoromethyl vs. Trifluoromethyl Pyrazole Intermediates

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Among the privileged heterocyclic cores, pyrazoles stand out for their versatility and prevalence in marketed drugs.[3][4][5] This in-depth technical guide delves into the comparative analysis of two critical fluorinated pyrazole intermediates: difluoromethyl (CF2H) pyrazoles and trifluoromethyl (CF3) pyrazoles. We will dissect their synthesis, explore their distinct electronic and metabolic profiles, and provide a field-proven perspective on their strategic application in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of these valuable building blocks.

Introduction: The Fluorine Factor in Pyrazole Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of bioactive molecules.[6][7][8] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive scaffold in medicinal chemistry.[3][9] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups, further enhances the therapeutic potential of pyrazole-based compounds.[10] These groups can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, ultimately impacting its efficacy and safety profile.[2][11][12] While both CF2H and CF3 groups are electron-withdrawing, the subtle yet significant differences in their electronic and steric properties, as well as their metabolic fate, warrant a detailed comparative analysis to guide rational drug design.

The Workhorse: Trifluoromethyl (CF3) Pyrazoles

The trifluoromethyl group has long been a favorite among medicinal chemists for its ability to increase metabolic stability by blocking sites of oxidation and enhance binding affinity through favorable interactions with protein targets.[13][14] The CF3 group's strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation make it a robust tool for lead optimization.[1][13]

Synthesis of Trifluoromethyl Pyrazoles

The most common and robust method for the synthesis of trifluoromethyl pyrazoles involves the condensation of a trifluoromethyl-β-diketone with hydrazine or its derivatives, a classic approach known as the Knorr pyrazole synthesis.[7][8] More recent methods have also employed silver-catalyzed reactions of trifluoromethylated ynones with hydrazines, offering high regioselectivity and yields.[7]

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (a common trifluoromethyl β-dicarbonyl precursor)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 5-hydroxy-3-(trifluoromethyl)-1H-pyrazole.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for reflux, a common choice for this type of condensation.

-

Catalytic Acetic Acid: Protonates the carbonyl oxygen, activating the diketone for nucleophilic attack by hydrazine, thereby accelerating the reaction.

-

Hydrazine Hydrate: The primary amine of hydrazine acts as the nucleophile to initiate the condensation and subsequent cyclization to form the pyrazole ring.[15]

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps, driving the reaction to completion.

Physicochemical Properties of CF3-Pyrazoles

| Property | Typical Value/Effect | Rationale |

| pKa | Lowered (more acidic) | The strong electron-withdrawing nature of the CF3 group stabilizes the conjugate base of the pyrazole, making the N-H proton more acidic.[11][16] |

| Lipophilicity (logP) | Increased | The CF3 group is highly lipophilic (Hansch π value of +0.88), increasing the overall hydrophobicity of the molecule, which can improve membrane permeability.[2][13] |

| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][13] |

Reactivity and Functionalization

The potent electron-withdrawing CF3 group deactivates the pyrazole ring towards electrophilic aromatic substitution. However, this electronic deficit can be exploited for nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is present on the ring. The N-H of the pyrazole can be readily functionalized through alkylation or acylation reactions. Additionally, trifluoromethyl-substituted pyrazolylboronic esters can be used in Suzuki-Miyaura cross-coupling reactions to build more complex molecules.[17]

The Rising Star: Difluoromethyl (CF2H) Pyrazoles

The difluoromethyl group is often considered a metabolically stable bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor.[18] This unique characteristic, coupled with its reduced lipophilicity compared to the CF3 group, has led to its growing popularity in drug discovery for fine-tuning molecular properties.[18][19]

Synthesis of Difluoromethyl Pyrazoles

The synthesis of CF2H-pyrazoles can be more challenging than their CF3 counterparts. However, reliable methods have been developed, such as the N-difluoromethylation of pyrazoles using reagents like chlorodifluoromethane (ClCF2H) or BrCF2PO(OEt)2 under mild conditions.[19][20] Another common approach involves the cyclization of difluoromethylated building blocks.

Materials:

-

3-Methylpyrazole

-

Chlorodifluoromethane (ClCF2H)

-

Dioxane-water mixture

-

Base (e.g., NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Pressure-rated reaction vessel

-

Standard work-up and purification equipment

Procedure:

-

In a pressure-rated vessel, dissolve 3-methylpyrazole (1.0 eq), a base, and the phase-transfer catalyst in a dioxane-water mixture.

-

Cool the mixture and carefully bubble chlorodifluoromethane gas through the solution for a specified period.

-

Seal the vessel and heat the reaction mixture. Monitor the reaction progress by GC-MS or NMR.

-

Upon completion, cool the vessel, carefully vent any excess pressure, and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the crude product, often requiring careful distillation or chromatography to separate the N1 and N2 isomers (e.g., 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole).[20]

Causality Behind Experimental Choices:

-

ClCF2H: A common and accessible source of the difluoromethyl group, which generates difluorocarbene as a reactive intermediate.

-

Phase-Transfer Catalyst: Facilitates the transfer of the pyrazole anion from the aqueous phase to the organic phase where the reaction with difluorocarbene occurs.

-

Pressure Vessel: Required to maintain a sufficient concentration of the gaseous ClCF2H reagent in the reaction mixture.

Physicochemical Properties of CF2H-Pyrazoles

| Property | Typical Value/Effect | Rationale |

| pKa | Moderately lowered | The CF2H group is electron-withdrawing, but less so than the CF3 group, leading to a moderate increase in acidity compared to a non-fluorinated analog.[18] |

| Lipophilicity (logP) | Moderately increased | The CF2H group is less lipophilic than the CF3 group, offering a more nuanced way to adjust logP.[18] |

| Metabolic Stability | Generally stable | The C-H bond in the CF2H group can be susceptible to oxidative metabolism, although it is still significantly more stable than a methyl or methylene group.[21] |

| Hydrogen Bonding | Can act as a weak hydrogen bond donor | The polarized C-H bond can participate in hydrogen bonding interactions, mimicking a hydroxyl group in some biological contexts.[18] |

Reactivity and Functionalization

The reactivity of CF2H-pyrazoles is similar to that of their CF3 analogs, with a slightly less deactivated ring towards electrophilic substitution. Functionalization of N-difluoromethyl pyrazoles can be achieved, for example, by selective oxidation of a methyl group on the pyrazole ring to a carboxylic acid, providing a handle for further derivatization.[20]

Head-to-Head Comparison: CF2H vs. CF3 Pyrazoles

The choice between incorporating a CF2H or a CF3 group onto a pyrazole scaffold is a critical decision in the drug design process. The following table and diagram summarize the key differences to guide this selection.

Comparative Data Summary

| Feature | Difluoromethyl (CF2H) Pyrazole | Trifluoromethyl (CF3) Pyrazole |

| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing[1] |

| pKa of Pyrazole N-H | Higher (less acidic) | Lower (more acidic)[11] |

| Lipophilicity (logP) | Lower | Higher[13][18] |

| Hydrogen Bonding | Potential H-bond donor[18] | H-bond acceptor (via F atoms) |

| Metabolic Stability | Good, but potential for C-H oxidation[21] | Excellent[2][13] |

| Bioisosteric Replacement | Hydroxyl, Thiol[18] | Blocks metabolic hotspots, sometimes replaces Methyl |

Visualization of Comparative Properties

Caption: Key property differences between CF2H and CF3 pyrazoles.

Strategic Application in Drug Discovery: A Field-Proven Perspective

The decision to use a CF2H or CF3 pyrazole intermediate is highly context-dependent and should be driven by the specific goals of the drug discovery program.

-

Use CF3-Pyrazoles when:

-

Maximizing metabolic stability is critical: The CF3 group is a robust metabolic blocker, ideal for preventing oxidation at a known "soft spot".[2][13]

-

Increased lipophilicity is desired: To enhance membrane permeability or fit into a hydrophobic binding pocket.[12] The CF3 group can significantly improve oral absorption and CNS penetration.[2]

-

A strong electron-withdrawing effect is needed: To lower the pKa of a nearby basic group to reduce off-target effects or to enhance binding through specific electronic interactions.[11]

-

-

Use CF2H-Pyrazoles when:

-

Fine-tuning lipophilicity is required: The CF2H group offers a more subtle increase in logP compared to the CF3 group, helping to avoid issues of high-logP related toxicity or poor solubility.[18]

-

Introducing a hydrogen bond donor is advantageous: The polarized C-H of the CF2H group can engage in favorable hydrogen bonding with a protein target, potentially replacing a key interaction from a natural ligand's hydroxyl group.[18]

-

A balance between metabolic stability and a more "drug-like" profile is sought: The CF2H group provides good stability without the significant increase in lipophilicity associated with the CF3 group, which can be beneficial for maintaining a favorable overall ADME profile.[19][21]

-

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic workflow for accessing both C- and N-fluorinated pyrazoles from common starting materials.

Caption: Generalized synthetic workflows for fluorinated pyrazoles.

Conclusion: Making the Right Choice

Both difluoromethyl and trifluoromethyl pyrazole intermediates are invaluable tools in the medicinal chemist's arsenal. The CF3 group offers a powerful and predictable way to enhance metabolic stability and lipophilicity, a strategy proven in numerous FDA-approved drugs.[1][22] The CF2H group provides a more nuanced approach to property modulation, with the added potential for hydrogen bond donation, making it an increasingly attractive option for fine-tuning drug candidates.[18][19] A thorough understanding of their comparative properties, as outlined in this guide, is essential for the rational design of next-generation therapeutics. By carefully considering the specific requirements of the biological target and the desired pharmacokinetic profile, researchers can strategically select the optimal fluorinated pyrazole intermediate to accelerate their drug discovery efforts.

References

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not available.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Recent Advances in the Synthesis of Pyrazole Deriv

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC - NIH.

- Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Omega.

- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024).

- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Importance of Fluorine in Benzazole Compounds. (2020). MDPI.

- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. (n.d.).

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (2025).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Comparison of OH, CF2H, and CH3 Group Properties. (n.d.).

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- Selective Incorporation of Fluorine in Pyrazoles. (2025).

- Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing.

- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. visnav.in [visnav.in]

- 9. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 12. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ias.ac.in [ias.ac.in]

- 16. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine Derivatives

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, aligning with the principles of green chemistry. These protocols are designed for researchers, scientists, and professionals in drug development and agrochemical research, where pyrazole scaffolds, particularly those bearing a difluoromethyl group, are of significant interest due to their prevalence in a wide range of biologically active compounds.[1][2][3] This guide will detail the underlying principles of microwave chemistry, provide a step-by-step protocol for the synthesis, and discuss the optimization of reaction parameters.

Introduction: The Significance of Fluorinated Pyrazoles and the Advent of Microwave Synthesis

The 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine core is a privileged scaffold in medicinal and agricultural chemistry.[1][2] The incorporation of a difluoromethyl (CHF2) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] Consequently, this moiety is found in numerous commercial fungicides and pharmaceuticals.[1][2]

Traditional methods for the synthesis of such heterocyclic compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[5][6] Microwave energy directly and efficiently heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[4][7] This leads to rapid, uniform heating, often resulting in cleaner reactions with fewer byproducts.[8][9] The benefits of MAOS are particularly pronounced in the synthesis of heterocyclic compounds like pyrazoles.[8][10]

This application note will focus on a key cyclocondensation reaction for the formation of the pyrazole ring, a well-established method in heterocyclic chemistry.[11][12][13][14]

Reaction Principle and Mechanism

The synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine core is achieved through a cyclocondensation reaction between a suitable β-keto nitrile precursor and methylhydrazine. The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the keto nitrile, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barrier of the reaction.[15] The polar nature of the reactants and intermediates allows for strong coupling with the microwave field, leading to rapid and homogeneous heating of the reaction mixture.[8]

Below is a conceptual workflow of the microwave-assisted synthesis:

Caption: General workflow for microwave-assisted pyrazole synthesis.

Experimental Protocol

This protocol outlines the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Microwave reactors should be operated according to the manufacturer's instructions.

Materials and Reagents

-

4,4-Difluoro-3-oxobutanenitrile

-

Methylhydrazine

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (10% aqueous solution)

-

Microwave reactor vials (appropriate for the intended scale)

-

Stir bars

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a designated microwave reaction vial equipped with a magnetic stir bar, add 4,4-difluoro-3-oxobutanenitrile (1.0 mmol).

-

Addition of Hydrazine: To the vial, add methylhydrazine (1.1 mmol, 1.1 equivalents).

-

Solvent Addition: Add absolute ethanol (3 mL) to the reaction mixture.

-

Acidification (Optional but Recommended): Add a few drops of 1 M hydrochloric acid to catalyze the reaction.

-

Vial Sealing: Securely seal the vial with the appropriate cap.

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

-

Temperature: 120 °C

-

Time: 15 minutes

-

Power: Dynamic (the instrument will adjust power to maintain the set temperature)

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or as per the instrument's safety protocols) before opening.

-

Work-up:

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Data Presentation and Expected Results

The microwave-assisted approach is expected to provide the desired product in good to excellent yields within a significantly shorter timeframe compared to conventional heating methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | 10-20 minutes |

| Typical Yield | Moderate to Good | Good to Excellent (e.g., 70-90%)[16] |

| Temperature | Often requires high reflux temperatures | Precise temperature control |

| Energy Consumption | High | Low[5] |

| Byproduct Formation | Can be significant | Often reduced[9] |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the microwave vial. |

| Decomposition of starting material or product | Decrease reaction temperature. | |

| Formation of Multiple Products | Lack of regioselectivity or side reactions | Optimize the solvent and catalyst. A milder base or acid catalyst might be beneficial. |

| Difficulty in Purification | Presence of polar byproducts | Optimize the work-up procedure, including the choice of extraction solvent and washing solutions. |

Conclusion

The microwave-assisted synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine derivatives offers a rapid, efficient, and environmentally benign alternative to traditional synthetic methods.[4][7] This protocol provides a robust starting point for researchers to access these valuable compounds for further investigation in drug discovery and agrochemical development. The precise control over reaction parameters afforded by modern microwave reactors ensures high reproducibility and scalability.[9]

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka. Retrieved February 15, 2026, from [Link]

-

Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021, May 6). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved February 15, 2026, from [Link]

-

THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate. Retrieved February 15, 2026, from [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. Retrieved February 15, 2026, from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 15, 2026, from [Link]

-

Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC. Retrieved February 15, 2026, from [Link]

-

Construction of 3,4-Disubstituted-3-(difluoromethyl)pyrazoles. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. (n.d.). Scientia Research Library. Retrieved February 15, 2026, from [Link]

-

Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. (2021, December 16). ACS Publications. Retrieved February 15, 2026, from [Link]

- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Efficient Access to Functionalized N-Difluoromethylpyrazoles. (n.d.). ACS Omega. Retrieved February 15, 2026, from [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark. Retrieved February 15, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (2024, June 3). Journal of Chemical Health Risks. Retrieved February 15, 2026, from [Link]

-

Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023, March 1). YouTube. Retrieved February 15, 2026, from [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 18). PubMed. Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. mdpi.com [mdpi.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 16. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Palladium Residue Removal in Pyrazole Coupling Reactions

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of removing palladium residues from pyrazole coupling reactions. Our goal is to equip you with the knowledge to ensure the purity and safety of your synthesized compounds, particularly active pharmaceutical ingredients (APIs).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of pyrazole products from palladium-catalyzed coupling reactions.

Question 1: I've performed a standard silica gel column chromatography, but my final pyrazole product still shows high levels of palladium contamination. What should I do?

This is a common issue, as palladium species can co-elute with the desired product, especially with nitrogen-containing heterocycles like pyrazoles which can chelate with the metal.

Underlying Cause:

-

Palladium Speciation: The residual palladium in your reaction mixture is likely not just one species. It can exist as Pd(0) nanoparticles, soluble Pd(II) species, or complexes with phosphine ligands. These different forms have varying affinities for silica gel.

-

Chelation: Pyrazoles, with their adjacent nitrogen atoms, can act as ligands, forming stable complexes with palladium. These complexes can be relatively non-polar and travel with your product on the column.

Solutions:

-

Pre-treatment with a Scavenger: Before chromatography, treat your crude reaction mixture with a palladium scavenger. This will bind the palladium, making it easier to remove by filtration or during chromatography.

-

Modified Chromatography:

-

Deactivated Silica: Deactivate your silica gel with triethylamine or ammonia in methanol before packing the column. This can help to break the interaction between your nitrogen-containing pyrazole and the acidic silica surface, potentially improving separation from palladium residues.[1]

-

Specialized Scavenging Media: Instead of traditional silica, consider using a stationary phase specifically designed for palladium scavenging. Several commercially available functionalized silicas or polymers are highly effective.

-

Experimental Protocol: Scavenger Pre-treatment

-

After the coupling reaction is complete, quench the reaction as you normally would.

-

Add a suitable palladium scavenger to the crude reaction mixture. The choice and amount of scavenger will depend on the specific reaction conditions and the nature of your product.

-

Stir the mixture at room temperature or slightly elevated temperature for a recommended period (typically 1-24 hours).

-

Filter the mixture through a pad of celite to remove the scavenger-bound palladium.

-

Proceed with your standard work-up and column chromatography.

Question 2: My chosen palladium scavenger is not effectively reducing the palladium content in my pyrazole product. What are the potential causes and how can I improve its performance?

The effectiveness of a scavenger is highly dependent on the reaction conditions and the form of the residual palladium.

Underlying Cause:

-

Incorrect Scavenger Type: Scavengers have different affinities for various palladium species. For example, a scavenger that is effective for Pd(II) may not be efficient at capturing Pd(0) nanoparticles. Thiol-based scavengers are generally effective for a range of palladium species.

-

Insufficient Scavenger Amount: The amount of scavenger used may be insufficient to bind all the residual palladium.

-

Suboptimal Reaction Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and pH.

-

Steric Hindrance: Your pyrazole product might be sterically bulky, hindering the scavenger's access to the palladium center it is chelated to.

Solutions:

-

Scavenger Screening: Test a small panel of different types of scavengers (e.g., thiol-based, amine-based, isocyanide-based) to identify the most effective one for your specific system.

-

Optimize Scavenger Loading: Increase the equivalents of the scavenger used. A typical starting point is 5-10 weight equivalents relative to the palladium catalyst.

-

Vary Scavenging Conditions:

-

Solvent: The polarity of the solvent can affect the scavenger's performance. Consider switching to a different solvent for the scavenging step.

-

Temperature: Increasing the temperature can sometimes improve the rate and efficiency of scavenging.

-

Time: Extend the scavenging time to allow for complete binding.

-

Table 1: Comparison of Common Palladium Scavengers

| Scavenger Type | Functional Group | Target Palladium Species | Typical Loading (wt. equiv. to Pd) |

| Thiol-functionalized Silica | -SH | Pd(0), Pd(II) | 5 - 20 |

| Amine-functionalized Silica | -NH2, -NHR | Pd(II) | 10 - 30 |

| Trimercaptotriazine (TMT) | Triazine-trithiol | Pd(0), Pd(II) | 5 - 15 |

| Isocyanide Reagents | -NC | Pd(0), Pd(II) | 2 - 10 |

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of palladium contamination in pyrazole coupling reactions?

Palladium contamination originates from the catalyst used in the cross-coupling reaction. Common palladium-catalyzed reactions for pyrazole synthesis include Suzuki, Heck, and Buchwald-Hartwig couplings.[2][3] The catalyst, though used in small amounts, and its byproducts can persist through the work-up and initial purification steps.

Q2: What are the acceptable limits for palladium residues in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[4] Palladium is classified as a Class 2B element.[5] The permitted daily exposure (PDE) for palladium is dependent on the route of administration. For oral medications, the limit is typically 10 ppm.[5][6][7]

Table 2: ICH Q3D Permitted Daily Exposure (PDE) for Palladium

| Route of Administration | PDE (µ g/day ) | Concentration Limit (assuming 10g daily dose) |

| Oral | 100 | 10 ppm |

| Parenteral | 10 | 1 ppm |

| Inhalation | 1 | 0.1 ppm |

Source: ICH Q3D Guideline on Elemental Impurities[7][8]

Q3: Beyond scavenging and chromatography, what other methods can be used to remove palladium residues?

Several other techniques can be employed, often in combination, to effectively reduce palladium levels.

-

Crystallization: If your pyrazole product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities, including palladium.[9]

-

Liquid-Liquid Extraction: Aqueous washes with solutions of reagents like N-acetyl cysteine or sodium diethyldithiocarbamate can selectively extract palladium species into the aqueous phase.[10]

-

Activated Carbon Treatment: Slurrying the crude product solution with activated carbon can adsorb palladium residues, which are then removed by filtration.[11]

-

Nanofiltration: Membrane technologies can be used to separate the larger palladium complexes from the smaller API molecules.[11]

Visualized Workflows

Diagram 1: Decision Tree for Palladium Removal Strategy

This diagram provides a logical workflow for selecting an appropriate palladium removal strategy based on the initial palladium concentration and the desired final purity level.

Caption: A decision-making workflow for palladium removal.

Diagram 2: Mechanism of Thiol-Based Scavenger

This diagram illustrates the chemisorption mechanism by which a thiol-functionalized scavenger binds to palladium species.

Caption: Simplified mechanism of palladium scavenging.

References

- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.

- ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?

- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.

- Onyx Scientific. (n.d.).

- Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.

- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

- Reddit. (n.d.). Your trick to remove residual palladium. r/Chempros.

- Biotage. (2023, January 20). Why palladium metal scavengers are not all the same.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.

- Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development.

- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

- CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities.

- Sterling Pharma Solutions. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs.

- BenchChem. (n.d.).

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.

- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC.

- European Medicines Agency (EMA). (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. html.rhhz.net [html.rhhz.net]

- 4. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. books.rsc.org [books.rsc.org]

- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. onyxipca.com [onyxipca.com]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Crystallographic Comparison of Fluorinated Pyrazole Scaffolds for Drug Discovery

An In-Depth Guide to the Structural Landscape of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine and a Key Structural Analog, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol